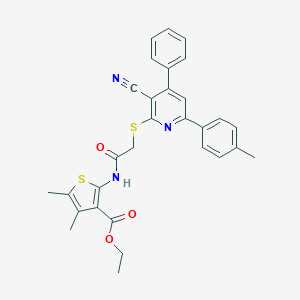
Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Vorbereitungsmethoden
The synthesis of Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate involves multiple steps. One common method includes the cyanoacetylation of amines, which is a versatile and economical approach. This method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Industrial production methods often involve solvent-free reactions or the use of catalysts to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a functional group in the compound.
Cyclization: The compound can undergo intramolecular cyclization to form bicyclic derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Known for its antimicrobial and anti-inflammatory properties.
2-amino-3-ethoxycarbonyl-4-(4′-methoxyphenyl)-4H-pyrano-[3,2-c]-chromene-6-methyl-5-one: Used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields of research and industry.
Eigenschaften
CAS-Nummer |
332053-33-5 |
|---|---|
Molekularformel |
C30H27N3O3S2 |
Molekulargewicht |
541.7g/mol |
IUPAC-Name |
ethyl 2-[[2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C30H27N3O3S2/c1-5-36-30(35)27-19(3)20(4)38-29(27)33-26(34)17-37-28-24(16-31)23(21-9-7-6-8-10-21)15-25(32-28)22-13-11-18(2)12-14-22/h6-15H,5,17H2,1-4H3,(H,33,34) |
InChI-Schlüssel |
XUCJMCKPCUELQF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4)C#N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,4-dichlorophenyl)-1-(3-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B407099.png)
![Methyl 5-benzyl-2-[(2,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B407100.png)
![DIMETHYL 2-[8-ETHOXY-1-(3-FLUOROBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B407103.png)
![2,4-Dichloro-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B407104.png)

![4,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B407108.png)
![Diethyl 6'-ethyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B407109.png)
![3',5-DIETHYL 6'-BENZOYL-9'-ETHOXY-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE](/img/structure/B407112.png)


methanone](/img/structure/B407116.png)

![3',5-DIETHYL 5',5'-DIMETHYL-6'-(2-PHENYLACETYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE](/img/structure/B407118.png)
![2-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B407120.png)
